5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 189116-36-7
VCID: VC2838847
InChI: InChI=1S/C7H6ClN3/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3
SMILES: CC1=NN2C=CC(=NC2=C1)Cl
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol

5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine

CAS No.: 189116-36-7

Cat. No.: VC2838847

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine - 189116-36-7

Specification

CAS No. 189116-36-7
Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
IUPAC Name 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C7H6ClN3/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3
Standard InChI Key CFBYPOBAHXWIFK-UHFFFAOYSA-N
SMILES CC1=NN2C=CC(=NC2=C1)Cl
Canonical SMILES CC1=NN2C=CC(=NC2=C1)Cl

Introduction

Chemical Properties and Structure

Basic Information

5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is an organic compound characterized by a fused heterocyclic structure containing a pyrazole ring attached to a pyrimidine ring. The compound features a chlorine atom at position 5 and a methyl group at position 2 of the pyrazolo[1,5-a]pyrimidine core.

PropertyValue
Chemical FormulaC7H6ClN3
Molecular Weight167.59 g/mol
CAS Number189116-36-7
Alternative NamesPyrazolo[1,5-a]pyrimidine, 5-chloro-2-methyl-
Physical StateSolid

The structural characteristics of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine include a planar fused ring system with a chlorine atom that significantly influences its chemical reactivity and biological properties . The methyl group at position 2 contributes to the compound's lipophilicity and may affect its binding affinity to biological targets.

Spectroscopic and Analytical Data

The compound can be characterized by various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These analytical methods confirm the structure and purity of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, which is essential for its application in medicinal chemistry research .

Synthesis Methods

Conventional Synthesis Pathways

The synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves a multi-step reaction sequence starting from 5-amino-3-methylpyrazole. A common synthetic route proceeds through the following steps:

  • Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to obtain dihydroxy-heterocycle (89% yield)

  • Chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol using phosphorus oxychloride to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield)

  • Selective nucleophilic substitution of the chlorine atom at position 7, leaving the chlorine at position 5 intact

This synthetic strategy capitalizes on the difference in reactivity between the chlorine atoms at positions 5 and 7, with the chlorine at position 7 being more susceptible to nucleophilic substitution reactions .

Microwave-Assisted Synthesis

Recent advancements in synthetic methodology have introduced microwave-assisted processes for the preparation of pyrazolo[1,5-a]pyrimidine derivatives. A one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines through a microwave-assisted process has been reported, which can be adapted for the synthesis of the title compound . This approach offers advantages such as:

  • Reduced reaction times

  • Improved yields

  • Enhanced regioselectivity

  • Environmentally friendly conditions

The microwave-assisted synthesis typically proceeds via a cyclocondensation reaction between β-enaminones and NH-3-aminopyrazoles, followed by appropriate functionalization reactions to introduce the chlorine and methyl substituents .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine serves as a valuable synthetic intermediate for the preparation of more complex pyrazolo[1,5-a]pyrimidine derivatives with enhanced biological activities. The chlorine atom at position 5 provides a reactive site for various transformations, including:

  • Nucleophilic substitution reactions with amines, alcohols, or thiols

  • Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

  • Reduction reactions to remove the chlorine

These chemical transformations allow for the generation of diverse libraries of compounds for biological screening .

Antiviral Activity

Pyrazolo[1,5-a]pyrimidine derivatives, including those derived from 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, have shown promising activity against respiratory syncytial virus (RSV), a common cause of lower respiratory tract infections. Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold with appropriate substituents have been developed as RSV fusion (F) protein inhibitors .

Research has demonstrated that the dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the plane of an amide bond is a critical factor for anti-RSV activity. Specific derivatives with optimized dihedral angles have exhibited potent anti-RSV activity with EC50 values in the sub-nanomolar range .

Anticancer Properties

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer properties. Studies have shown that certain derivatives can inhibit phosphoinositide 3-kinase delta (PI3Kδ), a crucial enzyme involved in cell proliferation and survival pathways .

For example, 5-indole-pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of PI3Kδ, demonstrating their potential as anticancer agents. The specific contribution of the 5-chloro-2-methyl substitution pattern to anticancer activity has been explored as part of structure-activity relationship studies .

Antioxidant and Antibacterial Activities

Recent research has explored the antioxidant and antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. Some compounds have exhibited significant antioxidant activity, as measured by 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capabilities .

Additionally, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antibacterial activity against both Gram-positive bacteria (such as Bacillus subtilis and Staphylococcus aureus) and Gram-negative bacteria (such as Pseudomonas aeruginosa and Escherichia coli) . The specific contribution of the 5-chloro-2-methyl substitution pattern to these activities remains an active area of research.

Structure-Activity Relationships

Influence of Substituents on Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Specifically, substituents at positions C(2) and C(5) play crucial roles in determining the pharmacological properties of these compounds .

Related Compounds

Halogenated Derivatives

Several halogenated derivatives of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine have been synthesized and studied, including:

CompoundStructure ModificationApplications/Properties
5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidineAddition of iodine at position 3Enhanced reactivity for cross-coupling reactions, potential anticancer activity
Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylateReplacement of 5-chloro with carboxymethyl group and addition of chlorine at position 7Building block for pharmaceutical synthesis
5-chloro-N-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-7-amineAddition of N-(2-methylbenzyl)amine group at position 7Potential biological activity

These modified structures demonstrate the versatility of the pyrazolo[1,5-a]pyrimidine scaffold and its amenability to structural modifications for tailoring biological activities .

Non-Chlorinated Analogs

SupplierProduct NumberPackagingPrice (USD)
TRCC36859850mg$45
Biosynth CarbosynthFC14193650mg$56
Biosynth CarbosynthFC141936100mg$98
AK ScientificW4076250mg$132
Biosynth CarbosynthFC141936250mg$195

This pricing information indicates that 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a relatively specialized research chemical with pricing that reflects its utility as a synthetic intermediate for drug discovery efforts .

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